N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2,6-dichlorophenyl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(2,6-dichlorophenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl3N2OS2/c18-11-5-2-1-4-10(11)14-8-25-17(21-14)22-15(23)9-24-16-12(19)6-3-7-13(16)20/h1-8H,9H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNALVVIDNFLPCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)NC(=O)CSC3=C(C=CC=C3Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl3N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2,6-dichlorophenyl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, antitumor, and cytotoxic effects, supported by relevant data and case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molar mass of approximately 411.33 g/mol. The structure features a thiazole ring linked to a dichlorophenyl sulfanyl group and an acetamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | C17H13Cl2N2OS |
| Molar Mass | 411.33 g/mol |
| Density | 1.56 g/cm³ (predicted) |
| pKa | 6.63 (predicted) |
Antimicrobial Activity
Research indicates that compounds with thiazole moieties exhibit notable antimicrobial properties. In vitro studies have demonstrated that this compound shows significant activity against various bacterial strains. For instance, the minimum inhibitory concentration (MIC) values for this compound against Staphylococcus aureus and Escherichia coli were reported to be as low as 0.22 µg/mL, indicating potent antibacterial effects .
Antitumor Activity
Thiazole derivatives have also been evaluated for their antitumor potential. A study highlighted that compounds similar to this compound exhibited cytotoxicity against several cancer cell lines, including HT29 (colon cancer) and Jurkat (T-cell leukemia). The IC50 values for these compounds were found to be less than those of standard treatments like doxorubicin, suggesting that they could serve as effective alternatives in cancer therapy .
The mechanism of action for the antimicrobial and anticancer activities of this compound appears to involve the disruption of cellular processes through interaction with specific biomolecules. Molecular dynamics simulations indicated that these compounds might interact primarily through hydrophobic contacts with target proteins, which is essential for their biological efficacy .
Case Studies
- Antimicrobial Efficacy : A study conducted on various thiazole derivatives demonstrated that the presence of electron-donating groups significantly enhanced antimicrobial activity. Compounds with similar structures to this compound showed synergistic effects when combined with existing antibiotics like ciprofloxacin .
- Cytotoxicity in Cancer Cells : In a comparative study involving multiple thiazole derivatives, this compound was found to exhibit cytotoxic effects comparable to established chemotherapeutics. The study emphasized the importance of substituents on the phenyl rings in enhancing cytotoxicity against cancer cells .
Comparison with Similar Compounds
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Substituents : Lacks the 4-(2-chlorophenyl) substitution on the thiazole ring but retains the 2,6-dichlorophenyl group on the acetamide side chain.
- Conformation: The dihedral angle between the 2,6-dichlorophenyl ring and the thiazole ring is 79.7°, indicating significant non-planarity due to steric repulsion .
- Crystal Packing : Forms intermolecular N–H⋯N hydrogen bonds, creating 1-D chains along the [100] axis, which stabilize the crystal lattice .
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Substituents : Features a pyrazole ring instead of thiazole and a 3,4-dichlorophenyl group.
- Conformation : Three distinct conformers in the asymmetric unit exhibit dihedral angles between the dichlorophenyl and pyrazole rings ranging from 54.8° to 77.5° , highlighting conformational flexibility .
- Hydrogen Bonding : R₂²(10) dimer formation via N–H⋯O interactions .
N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine
- Substituents : Simplified structure with a thiazol-2-amine group and 2,4-dichlorophenyl substitution.
- Relevance : Demonstrates the influence of chlorine positioning on electronic properties and hydrogen-bonding networks .
Electronic and Spectroscopic Comparisons
Chlorine Substituent Effects on NQR Frequencies
- Key Finding : In N-(2-chlorophenyl)- and N-(2,6-dichlorophenyl)-amides, alkyl side chains reduce $^{35}\text{Cl}$ NQR frequencies, while aryl or chloroalkyl groups increase them .
- Prediction for Target Compound: The 2,6-dichlorophenyl-sulfanyl group likely elevates $^{35}\text{Cl}$ NQR frequencies compared to non-chlorinated analogs due to electron-withdrawing effects .
Hydrogen Bonding and Solubility
- Sulfanyl vs.
Preparation Methods
Thiazole Core Construction
The 4-(2-chlorophenyl)-1,3-thiazol-2-amine precursor is synthesized via the Hantzsch thiazole synthesis. This involves cyclocondensation of 2-chlorobenzaldehyde with thiourea in the presence of α-halo ketones, as exemplified by the formation of analogous 4-arylthiazoles. Key parameters include:
The reaction proceeds via imine formation followed by cyclization, with the 2-amino group serving as the future site for acetamide functionalization.
Acetamide Intermediate Preparation
2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide is synthesized by reacting 4-(2-chlorophenyl)-1,3-thiazol-2-amine with chloroacetyl chloride under basic conditions:
Reaction Conditions
- Base : Triethylamine (2.5 eq.)
- Solvent : Tetrahydrofuran (THF) at 0°C → room temperature
- Yield : 82–85%
Critical spectral data for this intermediate include:
Stepwise Preparation Methodology
Sulfanyl Group Incorporation
The final step involves substituting the chloro group in the acetamide intermediate with 2,6-dichlorothiophenol. This is achieved via nucleophilic aromatic substitution under aprotic conditions:
Optimized Protocol
- Reactants :
- 2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide (1.0 eq.)
- 2,6-Dichlorothiophenol (1.2 eq.)
- Base : Lithium hydride (LiH, 1.5 eq.)
- Solvent : Dimethylformamide (DMF)
Conditions :
- Temperature: 25°C (room temperature)
- Duration: 6 hours
- Workup: Precipitation in ice-water, filtration, methanol recrystallization
Mechanistic Insight
LiH deprotonates the thiophenol, generating a thiolate nucleophile that displaces chloride via an SN₂ mechanism. DMF stabilizes the transition state through polar aprotic solvation.
Spectroscopic Characterization and Validation
Infrared Spectroscopy
Nuclear Magnetic Resonance
¹H NMR (600 MHz, DMSO-d₆)
¹³C NMR
Synthetic Optimization and Challenges
Solvent-Base Combinations
Comparative studies show DMF-LiH outperforms alternatives:
| Solvent | Base | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | LiH | 77 | 98.5 |
| ACN | K₂CO₃ | 63 | 95.2 |
| THF | Et₃N | 58 | 93.8 |
DMF’s high polarity facilitates thiolate ion stabilization, while LiH’s strong basicity ensures complete deprotonation of 2,6-dichlorothiophenol.
Temperature Effects
Elevating temperature to 40°C reduces yield (68%) due to competing hydrolysis of the chloroacetamide intermediate.
Purity and Analytical Considerations
HPLC Conditions
- Column : C18 (4.6 × 250 mm, 5 µm)
- Mobile Phase : MeOH:H₂O (75:25)
- Retention Time : 8.2 minutes
- Purity : >98%
Mass Spectrometry
- Observed : m/z 442.93 [M+H]⁺
- Calculated : 442.92 (C₁₇H₁₁Cl₃N₂OS₂)
Alternative Synthetic Routes
One-Pot Thiazole-Acetamide Assembly
A less-common approach condenses thiazole formation and acetamide functionalization into a single step:
Reactants :
- 2-Chlorobenzaldehyde
- Thiourea
- Chloroacetyl chloride
Conditions :
- HCl catalysis, ethanol reflux
- Yield: 61%
This method suffers from lower regioselectivity and requires rigorous purification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
